molecular formula C9H13NO B13815387 (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

Cat. No.: B13815387
M. Wt: 151.21 g/mol
InChI Key: ASHASMPKPHWKEJ-ZETCQYMHSA-N
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Description

Contextualization within Chiral Amine and Phenolic Compound Classes

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is a member of two important classes of organic compounds: chiral amines and phenols. The presence of the amine group on the ethyl side chain classifies it as an amine, which typically behaves as a weak base. researchgate.net The hydroxyl group attached directly to the benzene (B151609) ring places it in the phenol (B47542) class. Compounds containing both an amino and a hydroxyl group are often referred to as aminophenols or their derivatives. researchgate.net

These aminophenol structures are amphoteric, meaning they can act as either weak acids or weak bases, although the basic character of the amino group usually predominates. researchgate.net The molecule is specifically a chiral β-amino alcohol, a structural motif that is prevalent in a wide range of pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn This framework is also crucial in the field of asymmetric catalysis, where such compounds serve as vital chiral ligands. westlake.edu.cn

Significance of the Chiral (S)-Configuration in Molecular Recognition and Stereocontrol

Chirality is a fundamental concept in chemistry, and the specific spatial arrangement of atoms, known as the absolute configuration, is designated by the R/S nomenclature system. libretexts.orgpearson.com The "(S)" in the compound's name denotes a specific counter-clockwise arrangement of its substituents around the chiral center according to the Cahn-Ingold-Prelog priority rules. libretexts.org

The significance of a specific configuration is most evident in biological systems. Since enzymes, receptors, and other biological molecules are themselves chiral, they often interact differently with each enantiomer of a chiral compound. nih.gov This principle of molecular recognition can lead to one enantiomer having a desired therapeutic effect while the other may be inactive or even harmful. quora.com In the context of chemical synthesis, the defined (S)-configuration of this molecule allows it to be used as a chiral auxiliary or ligand. In these roles, it can guide the stereochemical pathway of a reaction, enabling stereocontrol to selectively produce a desired enantiomer of a different molecule. acs.org The ability of the molecule's functional groups to form hydrogen bonds is a key factor in these chiral recognition processes. nih.govacs.org

Structural Features and Potential for Multifunctional Chemical Transformations

The chemical reactivity of this compound is dictated by its distinct structural features: a substituted phenol ring and a chiral amino alcohol side chain. The molecule's functionality allows for a variety of chemical transformations.

Phenolic Hydroxyl Group : This group is weakly acidic and can undergo reactions typical of phenols, such as alkylation and acylation. researchgate.netchemcess.com

Primary Amine Group : The ethylamine (B1201723) side chain contains a primary amine that is basic and can undergo reactions like acylation. chemcess.com

β-Amino Alcohol Motif : The spatial arrangement of the hydroxyl and amino groups allows the molecule to function as a bidentate ligand, capable of forming stable complexes with metal ions. This chelating ability is critical for its application in catalysis. nih.gov

Aromatic Ring : The benzene ring can undergo electrophilic substitution reactions, with the existing hydroxyl, methyl, and ethylamine groups directing the position of incoming substituents.

This combination of functional groups within a single chiral molecule makes it a valuable and versatile building block for the synthesis of more complex chemical structures. nih.gov Aminophenols and their derivatives are known to be chemically reactive and can participate in a range of cyclization and condensation reactions. researchgate.netchemcess.com

Table 2: Potential Chemical Transformations for the Aminophenol Moiety

Reaction Type Description
Alkylation The phenolic hydroxyl or the amino group can be alkylated. chemcess.com
Acylation N-acylated products are typically formed by reacting the amino group with acylating agents. chemcess.com
Cyclization The bifunctional nature of the molecule allows for various cyclization reactions to form heterocyclic compounds. researchgate.netchemcess.com
Condensation The molecule can participate in condensation reactions with other reagents. researchgate.net

| Benzene Ring Reactions | The aromatic ring can undergo substitution reactions. researchgate.netchemcess.com |

Overview of Research Trajectories for Chiral Beta-Amino Alcohol Analogues

The development of synthetic routes to chiral β-amino alcohols is a prominent area of research in modern organic chemistry. westlake.edu.cn Historically, many syntheses relied on using naturally occurring chiral molecules, such as amino acids, as starting materials, a method which can be limiting. diva-portal.org

Current research focuses on creating more efficient and versatile methods for the asymmetric synthesis of these compounds. Key strategies include:

The catalytic asymmetric aminohydroxylation of alkenes. diva-portal.org

Ring-opening reactions of epoxides and aziridines with nucleophiles. westlake.edu.cn

Hydrogenation of α-amino ketones or α-hydroxy imines. westlake.edu.cn

A primary challenge in this field is the simultaneous and precise control of both chemical selectivity (chemoselectivity) and stereoselectivity to form the adjacent stereogenic centers. westlake.edu.cn Recent innovations have introduced novel catalytic systems to address this, such as chromium-catalyzed asymmetric cross-coupling reactions and radical-based C-H amination strategies. westlake.edu.cnnih.gov The overarching goal of this research is to expand the toolkit available to chemists for constructing these valuable motifs, which are widely used as chiral ligands, auxiliaries, and key intermediates in the synthesis of complex molecules. westlake.edu.cnacs.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-[(1S)-1-aminoethyl]-6-methylphenol

InChI

InChI=1S/C9H13NO/c1-6-4-3-5-8(7(2)10)9(6)11/h3-5,7,11H,10H2,1-2H3/t7-/m0/s1

InChI Key

ASHASMPKPHWKEJ-ZETCQYMHSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](C)N)O

Canonical SMILES

CC1=C(C(=CC=C1)C(C)N)O

Origin of Product

United States

Advanced Stereoselective Synthetic Methodologies for S 1 2 Hydroxy 3 Methylphenyl Ethylamine

Asymmetric Catalytic Synthesis Routes

Asymmetric catalysis provides an elegant and atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The most common precursor for these routes is the prochiral ketone, 1-(2-hydroxy-3-methylphenyl)ethanone (B1330291).

Enantioselective Reductions of Prochiral Precursors

One of the most powerful methods for synthesizing chiral secondary alcohols and, by extension, chiral amines, is the asymmetric reduction of prochiral ketones. Asymmetric transfer hydrogenation (ATH) is a particularly well-developed technique that uses a hydrogen donor, such as 2-propanol or formic acid, in the presence of a chiral transition metal catalyst. acs.orgacs.org Ruthenium and Rhodium complexes bearing chiral ligands are among the most successful catalysts for the reduction of acetophenone (B1666503) derivatives. acs.org

In this approach, 1-(2-hydroxy-3-methylphenyl)ethanone is reduced to the corresponding (S)-alcohol, which can then be converted to the amine via methods like the Mitsunobu reaction or by activation of the hydroxyl group followed by substitution with an amine source. Alternatively, direct asymmetric reductive amination can be performed. The success of these reductions hinges on the catalyst's ability to differentiate between the two prochiral faces of the ketone.

Catalyst SystemLigand TypeHydrogen DonorTypical ee (%)
[RuCl(p-cymene)]₂ / (S,S)-TsDPENDiamineHCOOH/NEt₃>98
[RhCp*Cl₂]₂ / (1R,2S)-AminoindanolAmino Alcohol2-Propanol>95
Mn(I)-NNS ComplexPincer Ligand2-Propanol>97

Table 1: Representative Catalyst Systems for Asymmetric Transfer Hydrogenation of Prochiral Ketones. Data is based on performance with analogous substituted acetophenones. acs.orgresearchgate.netrsc.org

Asymmetric Amination Reactions

Asymmetric reductive amination (ARA) is a highly efficient one-pot process that converts a ketone directly into a chiral amine. This reaction involves the in-situ formation of an imine or enamine from the ketone (1-(2-hydroxy-3-methylphenyl)ethanone) and an amine source (e.g., ammonia (B1221849) or an ammonium (B1175870) salt), which is then asymmetrically reduced by a chiral catalyst. This circumvents the need to isolate the intermediate alcohol, improving process efficiency.

Enzymatic approaches using imine reductases (IREDs) have also emerged as powerful tools for ARA, offering excellent enantioselectivity under mild, aqueous conditions. nih.gov These biocatalysts can be tailored to produce either the (R)- or (S)-enantiomer with high fidelity. nih.gov

Chiral Catalyst Development for Direct Stereospecific Synthesis

The development of effective chiral catalysts is central to the success of asymmetric synthesis. For the hydrogenation and amination of aromatic ketones, significant progress has been made in designing ligands that create a well-defined chiral pocket around the metal center.

Key developments include:

Noyori-type Catalysts : These are typically ruthenium(II) complexes coordinated to a C₂-symmetric chiral 1,2-diamine ligand, such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN). The mechanism is believed to involve a metal-ligand bifunctional interaction where both the metal and the ligand's N-H group participate in the hydrogen transfer step. acs.org

Rhodium and Iridium Complexes : Half-sandwich complexes of Rh(III) and Ir(III) with ligands like pentamethylcyclopentadienyl (Cp*) and chiral amino alcohols have proven to be highly effective for ATH. acs.org

Pincer Ligands : More recently, catalysts based on abundant first-row transition metals like iron and manganese, featuring chiral pincer-type ligands (which bind to the metal via three points), are being developed as more sustainable alternatives to precious metal catalysts. rsc.org These catalysts show promise in achieving enantioselectivities comparable to their noble metal counterparts. rsc.org

Diastereoselective Synthesis through Chiral Auxiliary Approaches

The use of a chiral auxiliary is a robust and reliable strategy for asymmetric synthesis. The auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. osi.lv For the synthesis of chiral amines, the tert-butanesulfinamide auxiliary, developed by Ellman, is exceptionally effective and widely used. yale.eduiupac.org

The synthesis proceeds in three main steps:

Condensation : The prochiral ketone, 1-(2-hydroxy-3-methylphenyl)ethanone, is condensed with an enantiopure tert-butanesulfinamide (e.g., (R)-tert-butanesulfinamide) to form the corresponding N-tert-butanesulfinyl ketimine.

Diastereoselective Reduction : The C=N bond of the sulfinylimine is reduced. The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the hydride reagent to the opposite face with high diastereoselectivity. researchgate.net

Auxiliary Cleavage : The sulfinyl group is easily removed by treatment with a strong acid, such as HCl in a protic solvent, to yield the free amine hydrochloride with high enantiomeric purity. iupac.org

StepReagentsPurposeTypical d.r. / Yield
Condensation(R)-tert-butanesulfinamide, Ti(OEt)₄Formation of chiral N-sulfinyl imine>95% Yield
ReductionNaBH₄, THFDiastereoselective reduction of C=N bond>98:2 d.r.
CleavageHCl in MethanolRemoval of auxiliary to yield free amineQuantitative

Table 2: Diastereoselective Synthesis via Ellman Auxiliary. Data is based on established protocols for aromatic ketimines. iupac.orgresearchgate.net

Chemoenzymatic Synthetic Strategies

Chemoenzymatic methods leverage the high selectivity of enzymes to perform stereochemically precise transformations. For chiral amines, enzymatic kinetic resolution is a common and effective strategy. researchgate.net In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing the unreacted enantiomer to be recovered in high enantiomeric purity.

For the synthesis of (S)-1-(2-hydroxy-3-methylphenyl)ethylamine, a racemic mixture of the amine would be subjected to an enzyme such as Candida antarctica lipase (B570770) B (CAL-B) in the presence of an acyl donor (e.g., ethyl acetate). The lipase would selectively acylate the (R)-enantiomer to form an amide, leaving the desired (S)-enantiomer unreacted. The unreacted (S)-amine can then be easily separated from the (R)-amide by standard techniques like extraction or chromatography. The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%.

Chromatographic Resolution Techniques for Enantiomeric Enrichment

When a racemic mixture of 1-(2-hydroxy-3-methylphenyl)ethylamine is produced, it can be separated into its constituent enantiomers using chiral chromatography. acs.org This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute separately. sigmaaldrich.com

High-performance liquid chromatography (HPLC) is the most common platform for this separation. CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are particularly effective for a wide range of chiral compounds, including phenylethylamines. sigmaaldrich.com Supercritical fluid chromatography (SFC) is also gaining popularity as a greener and faster alternative to HPLC for chiral separations.

TechniqueChiral Stationary Phase (CSP)Typical Mobile PhasePrinciple
Chiral HPLCPolysaccharide-based (e.g., CHIRALPAK® series)Hexane/Isopropanol/Amine ModifierDiastereomeric interactions (H-bonding, π-π stacking)
Chiral HPLCProtein-based (e.g., AGP, CBH)Aqueous Buffers/Organic ModifierEnantioselective binding in protein pockets
Chiral SFCPolysaccharide-basedSupercritical CO₂ / Co-solvent (e.g., Methanol)Differential solubility and interaction in supercritical fluid

Table 3: Common Chromatographic Techniques for Resolution of Chiral Amines. sigmaaldrich.com

Novel Synthetic Approaches and Green Chemistry Considerations

The stereoselective synthesis of chiral amines, such as this compound, is a pivotal process in the pharmaceutical industry due to the often differing physiological activities of enantiomers. Recent advancements in synthetic chemistry have focused on developing novel, efficient, and environmentally benign methodologies. These approaches prioritize high enantioselectivity, atom economy, and the reduction of hazardous waste, aligning with the principles of green chemistry. Biocatalysis, in particular, has emerged as a powerful tool, offering mild reaction conditions and exceptional selectivity for the synthesis of chiral amines.

Novel synthetic strategies for producing this compound and structurally related chiral amines predominantly revolve around the asymmetric amination of the corresponding prochiral ketone, 1-(2-hydroxy-3-methylphenyl)ethanone. Chemoenzymatic methods, which couple chemical synthesis with biological catalysis, represent the state-of-the-art in this field.

One of the most promising green approaches is the use of ω-transaminases (ω-TAs). These enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine, to a ketone substrate. This process is highly attractive from a green chemistry perspective as it can be performed in aqueous media under mild temperature and pH conditions, and it often exhibits excellent enantioselectivity (>99% ee). The primary byproduct, acetone (B3395972), is environmentally benign and easily removed. The reaction equilibrium can be shifted towards product formation by using a high concentration of the amine donor or by removing the acetone byproduct.

Another significant advancement in green biocatalysis is the application of amine dehydrogenases (AmDHs). AmDHs catalyze the direct reductive amination of ketones using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. To make the process economically viable and sustainable, the expensive cofactor is continuously regenerated in situ. A common method for cofactor regeneration involves using a formate (B1220265) dehydrogenase (FDH) which converts formate to carbon dioxide, a non-toxic byproduct. This dual-enzyme system boasts high atom efficiency, as the nitrogen source and reducing equivalents are provided by ammonium formate, with inorganic carbonate as the only significant byproduct. These enzymatic reactions are characterized by their exceptional stereoselectivity, often yielding the desired amine with perfect enantiomeric excess (>99%) and high conversion rates.

The data below, derived from studies on structurally analogous substrates, illustrates the typical performance of these novel biocatalytic methods. The synthesis of this compound would be expected to achieve similar results using 1-(2-hydroxy-3-methylphenyl)ethanone as the starting material.

Table 1: Representative Performance of ω-Transaminase Catalyzed Asymmetric Synthesis
SubstrateBiocatalystAmine DonorSolventConversion (%)Enantiomeric Excess (ee %)Reference
Substituted AcetophenoneEngineered ω-TransaminaseIsopropylamineAqueous Buffer>95>99 (S)
Table 2: Representative Performance of Amine Dehydrogenase Catalyzed Reductive Amination
SubstrateEnzyme SystemReaction ConditionsConversion (%)Enantiomeric Excess (ee %)Reference
Prochiral KetoneAmine Dehydrogenase (AmDH) & Formate Dehydrogenase (FDH)Aqueous Ammonium Formate Buffer, Room Temp.>99>99 (S)

These enzymatic approaches represent a significant leap forward from traditional chemical methods, which often rely on stoichiometric chiral reagents or metal catalysts that may be toxic, expensive, and difficult to remove from the final product. The principles of green chemistry are fully embraced by these biocatalytic routes, which include:

Waste Prevention: Minimal waste is generated, with byproducts being simple, non-toxic molecules like acetone or carbon dioxide.

Atom Economy: The reactions are designed to maximize the incorporation of all materials used in the process into the final product.

Use of Catalysis: Highly efficient enzymes are used in catalytic amounts, replacing stoichiometric reagents.

Benign Solvents: Reactions are typically conducted in water, eliminating the need for hazardous organic solvents.

Energy Efficiency: The processes operate under mild conditions (ambient temperature and pressure), reducing energy consumption.

Chemical Reactivity and Derivatization Strategies of S 1 2 Hydroxy 3 Methylphenyl Ethylamine

Amine Group Transformations

The primary amine group is a potent nucleophile and a weak base, making it susceptible to a variety of chemical transformations. These reactions are fundamental in peptide synthesis, the creation of ligands for catalysis, and the development of pharmacologically active compounds.

Acylation and Sulfonylation Reactions

The primary amine of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction, a type of nucleophilic addition-elimination, results in the formation of a stable amide linkage. savemyexams.comlibretexts.org The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrogen chloride byproduct. simply.science This transformation is crucial for introducing a variety of acyl groups, thereby modifying the compound's steric and electronic properties.

Similarly, sulfonylation occurs when the amine reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base. cbijournal.comresearchgate.net This reaction yields sulfonamides, a class of compounds with significant applications in medicinal chemistry. cbijournal.com The resulting sulfonamide is a key structural motif in many therapeutic agents.

Reagent TypeSpecific ReagentProduct StructureProduct Class
Acyl ChlorideEthanoyl chloride (Acetyl chloride)(S)-N-(1-(2-hydroxy-3-methylphenyl)ethyl)acetamideAmide
Acid Anhydride (B1165640)Ethanoic anhydride (Acetic anhydride)(S)-N-(1-(2-hydroxy-3-methylphenyl)ethyl)acetamideAmide
Sulfonyl Chloridep-Toluenesulfonyl chloride (Tosyl chloride)(S)-N-(1-(2-hydroxy-3-methylphenyl)ethyl)-4-methylbenzenesulfonamideSulfonamide
Sulfonyl ChlorideMethanesulfonyl chloride (Mesyl chloride)(S)-N-(1-(2-hydroxy-3-methylphenyl)ethyl)methanesulfonamideSulfonamide
Table 1. Examples of Acylation and Sulfonylation Reactions.

Imine and Schiff Base Formation with Carbonyl Compounds

The primary amine functionality allows for condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. scirp.org This reversible reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate, followed by the elimination of a water molecule. libretexts.org The formation of the carbon-nitrogen double bond (C=N) is a robust and widely used transformation in organic synthesis. scholarsresearchlibrary.comresearchgate.net Schiff bases derived from aminophenols are of particular interest due to their use as ligands in coordination chemistry and their applications in catalysis and materials science. rsc.orgiosrjournals.org

The reaction of this compound with various carbonyl compounds would yield a range of chiral Schiff base ligands, where the phenolic hydroxyl group can participate in metal chelation.

Carbonyl CompoundProduct StructureProduct Name (Schiff Base)
Benzaldehyde(S,E)-2-(1-((benzylidene)amino)ethyl)-6-methylphenol(S,E)-2-(1-((benzylidene)amino)ethyl)-6-methylphenol
Acetone (B3395972) (Propan-2-one)(S,E)-2-(1-(propan-2-ylideneamino)ethyl)-6-methylphenol(S,E)-2-(1-(propan-2-ylideneamino)ethyl)-6-methylphenol
Salicylaldehyde (B1680747) (2-Hydroxybenzaldehyde)(S,E)-2-(((1-(2-hydroxy-3-methylphenyl)ethyl)imino)methyl)phenol(S,E)-2-(((1-(2-hydroxy-3-methylphenyl)ethyl)imino)methyl)phenol
Table 2. Imine/Schiff Base Formation with Various Carbonyl Compounds.

Alkylation and Reductive Amination Pathways

Direct N-alkylation of the primary amine with alkyl halides can be performed to yield secondary and tertiary amines. wikipedia.org This reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism. However, a significant challenge with direct alkylation is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a mixture of products. masterorganicchemistry.com

A more controlled and widely used method for N-alkylation is reductive amination. researchgate.net This process involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. This one-pot procedure is highly efficient for the synthesis of secondary amines. Repetition of the process with another carbonyl compound can be used to generate tertiary amines.

Carbonyl CompoundReducing AgentProduct StructureProduct Name
FormaldehydeNaBH₃CN(S)-2-(1-(methylamino)ethyl)-6-methylphenol(S)-2-(1-(methylamino)ethyl)-6-methylphenol
AcetoneH₂, Pd/C(S)-2-(1-(isopropylamino)ethyl)-6-methylphenol(S)-2-(1-(isopropylamino)ethyl)-6-methylphenol
CyclohexanoneNaBH(OAc)₃(S)-2-(1-(cyclohexylamino)ethyl)-6-methylphenol(S)-2-(1-(cyclohexylamino)ethyl)-6-methylphenol
Table 3. Reductive Amination Pathways to Secondary Amines.

Phenolic Hydroxyl Group Modifications

The phenolic hydroxyl group is weakly acidic and its oxygen atom is nucleophilic, allowing for a different set of derivatization strategies compared to the amine group. These modifications are key for creating ethers and esters, which can act as protecting groups or introduce new functionalities.

O-Alkylation and O-Acylation Reactions

O-alkylation of the phenolic hydroxyl group is most commonly achieved through the Williamson ether synthesis. masterorganicchemistry.comresearchgate.net This method involves the deprotonation of the phenol (B47542) with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a more nucleophilic phenoxide ion. gordon.edu The phenoxide then acts as a nucleophile, attacking an alkyl halide (or other substrate with a good leaving group) in an SN2 reaction to form an ether. masterorganicchemistry.comorganic-synthesis.com This strategy is highly versatile for introducing a wide range of alkyl groups onto the phenolic oxygen. francis-press.com

O-acylation involves the conversion of the phenolic hydroxyl group into an ester. Unlike aliphatic alcohols, phenols react very slowly with carboxylic acids, so more reactive acylating agents like acyl chlorides or acid anhydrides are typically used. libretexts.orgchemguide.co.uk The reaction can be catalyzed by either acid or base. Base catalysis, which proceeds through the more reactive phenoxide ion, is common. This transformation is fundamental for installing ester functionalities, as seen in the synthesis of well-known compounds like aspirin. chemguide.co.uk

Ether and Ester Linkage Formation

The formation of ether and ester linkages at the phenolic position is a cornerstone of derivatization. Ether linkages (C-O-C) are generally stable to a wide range of chemical conditions, making them excellent choices for protecting groups in multi-step syntheses.

Ester linkages (C-O-C=O), on the other hand, are susceptible to hydrolysis under both acidic and basic conditions. This reactivity makes them useful as protecting groups that can be removed when needed, and it is also a key feature in the mechanism of action of many prodrugs. The specific reagents chosen for these transformations allow for precise control over the final molecular architecture.

Reaction TypeReagentBase/CatalystProduct StructureProduct Class
O-AlkylationMethyl iodideK₂CO₃(S)-1-(2-methoxy-3-methylphenyl)ethylamineEther
O-AlkylationBenzyl bromideNaOH(S)-1-(2-(benzyloxy)-3-methylphenyl)ethylamineEther
O-AcylationAcetyl chloridePyridine(S)-2-(1-aminoethyl)-6-methylphenyl acetateEster
O-AcylationAcetic anhydridePyridine(S)-2-(1-aminoethyl)-6-methylphenyl acetateEster
Table 4. Ether and Ester Linkage Formation Reactions.

Deprotonation and Salt Formation Characteristics

The presence of both a weakly acidic phenolic hydroxyl group and a basic primary amino group imparts amphoteric properties to this compound, allowing it to form salts with both acids and bases.

The primary amine functionality readily reacts with a variety of inorganic and organic acids to form the corresponding ammonium (B1175870) salts. This is a standard acid-base reaction where the lone pair of electrons on the nitrogen atom accepts a proton.

Conversely, the phenolic hydroxyl group is weakly acidic and can be deprotonated by strong bases to form a phenoxide ion. The acidity of the phenolic proton is influenced by the electronic effects of the other substituents on the aromatic ring. The formation of the phenoxide is a critical step in many derivatization reactions of the hydroxyl group, such as ether and ester synthesis.

The molecule can also form zwitterionic structures under certain conditions, where the amino group is protonated and the hydroxyl group is deprotonated. In the solid state, Schiff bases derived from similar hydroxyanilines have been shown to exist in a phenol-imine tautomeric form, stabilized by an intramolecular O—H⋯N hydrogen bond. nih.gov In coordination chemistry, related Schiff base ligands can coordinate to metal centers through the phenolate (B1203915) oxygen, with the phenolic proton migrating to the imine nitrogen to form a zwitterionic ligand. scielo.org.za

Table 1: Acid-Base Properties of this compound

Functional GroupPropertyReactionProduct
Ethylamine (B1201723)BasicReacts with acids (e.g., HCl)Ammonium salt
Phenolic HydroxylWeakly AcidicReacts with strong bases (e.g., NaOH)Phenoxide salt

Aromatic Ring Functionalization

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl and, to a lesser extent, the alkylamine and methyl groups.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) reactions are a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.commsu.edu In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity of these substitutions on the benzene (B151609) ring of this compound is dictated by the directing effects of the existing substituents.

The hydroxyl group is a powerful ortho-, para-directing group. The methyl group is also an ortho-, para-director, albeit weaker. The ethylamine group, when protonated under acidic conditions typical for many SEAr reactions, can become a deactivating, meta-directing group. Therefore, the outcome of electrophilic substitution reactions will be highly dependent on the reaction conditions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring. For instance, the bromination of 2,4-dimethylphenol (B51704) initially yields 6-bromo-2,4-dimethylphenol, indicating substitution at the position ortho to the hydroxyl group and para to a methyl group. rsc.org

Nitration: Introduction of a nitro group (-NO2). The nitration of o-cresol (B1677501) (2-methylphenol) can lead to the formation of 2-methyl-6-nitrophenol. nih.gov

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. These reactions are catalyzed by Lewis acids and are important for forming carbon-carbon bonds with the aromatic ring. wikipedia.orgnih.govbeilstein-journals.org

The precise substitution pattern on this compound would need to be determined empirically for each specific reaction, as the interplay of the directing effects of the three substituents can be complex.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReagentReaction TypePredicted Major Product(s)
Br2, FeBr3BrominationSubstitution at positions ortho and para to the hydroxyl group
HNO3, H2SO4NitrationSubstitution at positions ortho and para to the hydroxyl group
RCOCl, AlCl3Friedel-Crafts AcylationSubstitution at positions ortho and para to the hydroxyl group

Directed Ortho Metalation Studies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, forming an aryllithium intermediate that can then be quenched with an electrophile. nih.govuwindsor.ca

For this compound, both the hydroxyl and amino groups, particularly after suitable protection, can act as DMGs. The hydroxyl group can be protected as an ether (e.g., methoxymethyl ether) or a carbamate, which are known to be effective DMGs. researchgate.net Similarly, the primary amine can be converted to a secondary or tertiary amine or an amide to enhance its directing ability.

The competition between different potential DMGs on the same ring can lead to mixtures of products, and the regiochemical outcome is often influenced by the specific protecting groups, the organolithium reagent used, and the reaction conditions. For a molecule with multiple potential directing groups, careful optimization is necessary to achieve high regioselectivity. For instance, in related systems, the O-carbamate group has been shown to be a very strong directing group. uwindsor.ca The protection of the amine functionality is crucial to prevent side reactions with the organolithium reagent.

Multi-functional Reactivity and Cascade Reactions

The presence of multiple reactive sites in this compound opens up possibilities for multi-functional reactivity and cascade reactions, where a single synthetic operation leads to the formation of multiple bonds and complex molecular architectures.

One notable example of such reactivity is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by a ring-closing electrophilic substitution to form a tetrahydroisoquinoline or related heterocyclic system. masterorganicchemistry.comnih.gov Given its β-phenylethylamine core, this compound is a suitable substrate for this reaction, which would lead to the formation of complex heterocyclic structures in a single step.

Another important class of reactions is the Mannich reaction, a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. sphinxsai.com The amino group of this compound can participate as the amine component in such reactions.

Furthermore, the vicinal arrangement of the hydroxyl and ethylamine groups allows for the synthesis of various heterocyclic compounds. For example, condensation with aldehydes or ketones can yield Schiff bases, which can then be used to form oxazepine or other heterocyclic derivatives. sphinxsai.comekb.egresearchgate.netrdd.edu.iquokerbala.edu.iqscirp.org The coordination chemistry of related Schiff base ligands with metal ions has been explored, demonstrating their versatility in forming stable complexes. xisdxjxsu.asia

Design, Synthesis, and Characterization of Chiral Ligands Derived from S 1 2 Hydroxy 3 Methylphenyl Ethylamine

Salicylaldimine-Type Ligands and Their Derivatives

Salicylaldimine ligands, formed through the condensation of a salicylaldehyde (B1680747) derivative with a primary amine, are a cornerstone of coordination chemistry. When derived from a chiral amine such as (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine, these ligands can act as powerful tools in asymmetric synthesis.

The synthesis of salicylaldimine ligands from this compound is typically achieved through a Schiff base condensation reaction with a substituted or unsubstituted salicylaldehyde. lu.se This reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or methanol, and can be catalyzed by a small amount of acid. The imine bond is formed, linking the chiral amine to the salicylaldehyde moiety.

Structural diversity can be readily introduced by varying the substituents on the salicylaldehyde ring. Electron-donating or electron-withdrawing groups can be incorporated to modulate the electronic properties of the resulting ligand and its metal complexes. Steric hindrance can also be tuned by introducing bulky substituents in the ortho or para positions of the salicylaldehyde. These modifications influence the ligand's coordination behavior and the catalytic activity of its metal complexes.

Table 1: Synthesis of Representative Salicylaldimine Ligands This table presents hypothetical data based on typical yields and reaction times for analogous syntheses.

LigandSalicylaldehyde DerivativeSolventReaction Time (h)Yield (%)
L1 SalicylaldehydeEthanol492
L2 3,5-Di-tert-butylsalicylaldehydeMethanol688
L3 5-NitrosalicylaldehydeEthanol595

The resulting salicylaldimine ligands are typically characterized by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The formation of the imine bond is confirmed by the appearance of a characteristic signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum, typically in the range of 8.0-9.0 ppm.

The stereogenic center of the this compound backbone plays a crucial role in determining the stereochemical outcome of catalytic reactions. The fixed chirality of the ligand forces the coordinated metal center into a chiral environment, which in turn directs the stereoselective transformation of a prochiral substrate.

The design of the salicylaldehyde component can further influence the stereochemical induction. Bulky substituents on the salicylaldehyde can create a more defined chiral pocket around the metal center, enhancing the enantioselectivity of the catalyst. The electronic nature of these substituents can also affect the stability and reactivity of the catalytic species. The interplay between the chiral amine backbone and the modulated salicylaldehyde fragment is a key aspect of designing effective chiral salicylaldimine ligands for asymmetric catalysis.

Phosphine-Amine and Other Hybrid Ligand Systems

Hybrid ligands incorporating both a soft phosphine (B1218219) donor and a hard amine donor offer unique coordination properties and have found widespread application in catalysis. The synthesis of such ligands from this compound allows for the creation of chiral P,N-ligands.

A common synthetic route involves the reaction of the chiral amine with a phosphine-containing electrophile, such as 2-(diphenylphosphino)benzaldehyde, followed by reduction of the resulting imine to the corresponding amine. Alternatively, the amino group can be directly functionalized with a phosphine-containing moiety. These ligands can chelate to a metal center through both the phosphorus and nitrogen atoms, forming a stable chiral complex. The electronic and steric properties of the phosphine group can be readily tuned by varying the substituents on the phosphorus atom.

Table 2: Examples of Chiral Phosphine-Amine Ligands This table presents hypothetical structures of ligands that could be synthesized from this compound.

Ligand IDPhosphine MoietySynthetic Precursor
P,N-1 Diphenylphosphino2-(Diphenylphosphino)benzoic acid
P,N-2 Dicyclohexylphosphino2-(Dicyclohexylphosphino)benzaldehyde

N-Heterocyclic Carbene Precursors with Chiral Backbones

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis. organic-chemistry.org The incorporation of a chiral backbone derived from this compound into an NHC precursor allows for the synthesis of chiral NHC ligands.

The synthesis of such precursors typically involves the reaction of the chiral amine with a suitable building block to form a diamine intermediate, which is then cyclized to form the imidazolium (B1220033) or dihydroimidazolium salt. nih.gov For instance, the chiral amine can be reacted with glyoxal (B1671930) and an aldehyde to construct the heterocyclic ring. The resulting salt is the direct precursor to the free carbene, which can be generated in situ by deprotonation with a strong base. The steric and electronic properties of the NHC ligand can be modulated by varying the substituents on the nitrogen atoms and the backbone of the heterocycle.

Probing Ligand Flexibility and Conformation in Metal Coordination

The flexibility and conformational preferences of ligands derived from this compound upon coordination to a metal center are critical for their function in catalysis. Techniques such as X-ray crystallography and computational modeling can provide detailed insights into the solid-state structure and conformational landscape of the metal complexes.

In solution, variable-temperature NMR spectroscopy is a powerful tool to study the dynamic behavior of these complexes. The rotation around single bonds and the potential for different coordination modes can be investigated. Understanding the conformational dynamics of the ligand-metal complex is essential for rationalizing the observed stereoselectivity in catalytic reactions and for the design of more effective catalysts.

Methodologies for Ligand Immobilization on Solid Supports

The immobilization of homogeneous catalysts on solid supports offers significant advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling. Ligands derived from this compound can be functionalized to enable their covalent attachment to solid supports such as silica (B1680970), alumina, or organic polymers.

One common strategy involves introducing a reactive functional group, such as a vinyl or a silyl (B83357) ether group, onto the ligand structure. This functionalized ligand can then be grafted onto the surface of the solid support through a suitable chemical reaction. For example, a ligand bearing a trialkoxysilane group can be readily immobilized on silica gel. The catalytic activity and selectivity of the immobilized catalyst can be influenced by the nature of the support, the length of the linker, and the loading of the catalyst on the surface.

Coordination Chemistry and Metal Complexes of S 1 2 Hydroxy 3 Methylphenyl Ethylamine Derivatives

Synthesis and Structural Elucidation of Transition Metal Complexes (e.g., Cu, Zn, Co, Mn, Ru)

The synthesis of metal complexes with (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is expected to follow established methodologies for N,O-donor ligands. Typically, this involves the reaction of the ligand with a metal salt (e.g., chlorides, acetates, or perchlorates) in a suitable solvent such as methanol or ethanol (B145695). The reaction often requires a base to deprotonate the phenolic hydroxyl group, facilitating its coordination to the metal center. The resulting complexes can be isolated as crystalline solids by slow evaporation of the solvent or by precipitation.

Stoichiometry and Coordination Number Variations

The stoichiometry of the resulting complexes is largely dictated by the metal-to-ligand molar ratio used in the synthesis and the coordination preference of the metal ion. As a bidentate ligand, this compound can form complexes with various stoichiometries, most commonly 1:1 and 1:2 (metal:ligand).

1:1 (ML) Complexes : In a 1:1 complex, the remaining coordination sites on the metal can be occupied by solvent molecules, counter-ions, or other co-ligands. This can lead to coordination numbers of 4, 5, or 6. For instance, a Cu(II) ion could form a square planar complex, [Cu(L)(H₂O)₂], or a square pyramidal complex.

1:2 (ML₂) Complexes : In a 1:2 complex, two ligand molecules coordinate to the metal center. This typically results in a coordination number of 4 (e.g., tetrahedral or square planar) or 6 (octahedral), depending on the metal ion. For example, Co(III) and Ru(III) are expected to form stable octahedral [M(L)₂]⁺ complexes.

The coordination number is also influenced by the steric bulk of the ligand and the nature of the counter-ion. The methyl group on the phenyl ring may introduce some steric hindrance, potentially influencing the final geometry and coordination number.

Electronic Structure and Redox Properties of Metal Complexes

The coordination of this compound to a transition metal ion significantly alters the electronic structure of the metal. The N- and O-donor atoms of the ligand create a specific ligand field that splits the d-orbitals of the metal, influencing the electronic properties of the complex.

The redox properties of these complexes can be investigated using electrochemical techniques such as cyclic voltammetry. The redox potentials are sensitive to the nature of the metal, the coordination geometry, and the electronic properties of the ligand.

Metal-Centered Redox : Many of the complexes will exhibit redox processes centered on the metal ion (e.g., Cu(II)/Cu(I), Co(III)/Co(II), Ru(III)/Ru(II)). The potential at which these redox events occur provides insight into the stability of the different oxidation states.

Ligand-Centered Redox : The phenolic moiety of the ligand is redox-active and can undergo oxidation. In some cases, the ligand can be non-innocent, meaning it actively participates in the redox chemistry of the complex, storing or releasing electrons. nih.govnih.gov This is particularly relevant for copper complexes where the ligand can exist in catecholate, semiquinone, or quinone forms. researchgate.net

The table below presents hypothetical redox potential data for various metal complexes with the ligand, illustrating the expected range of electrochemical behavior.

ComplexRedox CouplePotential (V vs. Ag/AgCl)
[Cu(L)₂]Cu(II)/Cu(I)-0.45
[Co(L)₂(H₂O)₂]⁺Co(III)/Co(II)+0.20
[Ru(L)₂(Cl)₂]Ru(III)/Ru(II)+0.15
[Mn(L)₂(H₂O)₂]Mn(III)/Mn(II)+0.60

Spectroscopic Characterization of Metal-Ligand Interactions (e.g., EPR, UV-Vis, Raman)

A suite of spectroscopic techniques is essential for characterizing the metal-ligand interactions in these complexes.

UV-Vis Spectroscopy : Electronic absorption spectra provide valuable information about the d-orbital splitting and charge transfer processes.

d-d Transitions : These relatively weak absorptions, typically in the visible region, correspond to the excitation of an electron from a lower to a higher energy d-orbital. The energy of these transitions is directly related to the ligand field splitting parameter (10Dq) and is indicative of the coordination geometry.

Charge Transfer (CT) Bands : More intense than d-d bands, these transitions involve the movement of an electron between the metal and the ligand. Ligand-to-metal charge transfer (LMCT) bands are expected due to the electron-rich phenolate (B1203915) donor, while metal-to-ligand charge transfer (MLCT) bands may be observed for metals in lower oxidation states with suitable acceptor orbitals on the ligand.

Electron Paramagnetic Resonance (EPR) Spectroscopy : This technique is applicable to complexes with unpaired electrons (paramagnetic), such as those of Cu(II), Mn(II), and high-spin Co(II).

The g-tensor values obtained from EPR spectra provide information about the electronic ground state and the symmetry of the metal's coordination environment. For example, the EPR spectra of Cu(II) complexes can distinguish between different geometries.

Hyperfine coupling to the metal nucleus (e.g., ⁵⁵Mn) can provide insight into the degree of covalency in the metal-ligand bond. researchgate.netnih.gov The EPR spectrum of a polycrystalline sample of a Mn(II) complex often shows a characteristic six-line pattern centered at g ≈ 2.0. researchgate.net

Raman Spectroscopy : Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band, can selectively enhance the vibrational modes associated with the chromophore. uark.edu This technique can be used to identify and assign specific metal-ligand stretching vibrations, providing direct evidence of coordination and information about the strength of the metal-ligand bond. For ruthenium complexes, resonance Raman is particularly useful in assigning MLCT bands. uark.edu

Ligand Field Effects and Spin States in Metal Complexes

The this compound ligand, with its N,O-donor set, is expected to create a moderate to strong ligand field. The strength of this field will determine the magnitude of the d-orbital splitting, which in turn dictates the preferred spin state of the metal ion.

The spin state of a complex refers to the total spin angular momentum of its unpaired electrons. For metal ions with d⁴ to d⁷ electron configurations, both high-spin (HS) and low-spin (LS) states are possible.

High-Spin (HS) : Occurs when the ligand field splitting energy (10Dq) is smaller than the spin-pairing energy. Electrons will occupy higher energy d-orbitals before pairing up in lower energy orbitals. HS states have the maximum number of unpaired electrons.

Low-Spin (LS) : Occurs when the ligand field is strong, and 10Dq is greater than the spin-pairing energy. It is energetically more favorable for electrons to pair up in the lower energy d-orbitals.

Cobalt(II) complexes are particularly known for exhibiting different spin states depending on the ligand environment. rsc.orgrsc.org With a ligand like this compound, octahedral Co(II) complexes could potentially exist in either a high-spin (S=3/2) or low-spin (S=1/2) state. In some cases, a small energy difference between the HS and LS states can lead to spin-crossover (SCO) behavior, where the spin state can be switched by external stimuli such as temperature or pressure. rsc.org The bond lengths between the metal and the ligand are sensitive indicators of the spin state, with HS states generally having longer bond lengths due to the occupation of antibonding orbitals. acs.org

Supramolecular Assembly and Self-Organization in Coordination Polymers

The individual metal complexes of this compound can serve as building blocks, or "tectons," for the construction of more complex, higher-order structures through supramolecular interactions.

Supramolecular Assembly : Non-covalent interactions such as hydrogen bonding (from the amine group or coordinated water molecules), π-π stacking (between the phenyl rings of adjacent complexes), and van der Waals forces can direct the self-assembly of the complexes into well-defined one-, two-, or three-dimensional architectures in the solid state.

Coordination Polymers : If a suitable bridging co-ligand (e.g., 4,4'-bipyridine, pyrazine) is introduced during the synthesis, coordination polymers can be formed. In these structures, the metal complexes are linked by covalent coordination bonds into extended networks. The dimensionality and topology of the resulting coordination polymer are influenced by the geometry of the metal complex and the length and connectivity of the bridging ligand. Zinc(II) is a common node in the construction of coordination polymers due to its flexible coordination geometry. nih.govmdpi.commdpi.com The resulting porous frameworks can have potential applications in areas such as gas storage, separation, and catalysis.

Mechanistic Investigations and Applications in Asymmetric Catalysis

Enantioselective Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of modern organic synthesis, enabling the construction of complex chiral molecules from simpler precursors.

Asymmetric Hydrogenation and Reduction Processes

Asymmetric hydrogenation is a widely used industrial process for the synthesis of chiral compounds, involving the addition of two hydrogen atoms across a double bond (C=C, C=O, C=N) with high enantioselectivity. nih.gov This is typically achieved using transition metal catalysts (e.g., rhodium, ruthenium, iridium) coordinated to chiral phosphine (B1218219) ligands. mdpi.comnih.gov The structure of the ligand creates a chiral environment around the metal, directing the hydrogenation to one face of the substrate.

Enantioselective Ring-Opening Reactions of Epoxides

Epoxides are versatile three-membered ring intermediates that can be opened by a variety of nucleophiles. jsynthchem.com The enantioselective ring-opening of meso-epoxides or the kinetic resolution of racemic epoxides allows for the synthesis of valuable chiral 1,2-difunctionalized compounds, such as amino alcohols or diols. mdpi.commdpi.com Catalysts for these reactions are often chiral Lewis acids or chiral chromium or cobalt-salen complexes that activate the epoxide and control the regioselectivity and stereoselectivity of the nucleophilic attack.

Stereoselective Polymerization Processes

No studies have been found that describe the use of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine or its derivatives as catalysts or ligands in stereoselective polymerization processes.

Organocatalytic Applications and Cooperative Catalysis

There is no available literature detailing the application of this compound as a primary organocatalyst or as part of a cooperative catalytic system in any asymmetric reaction.

Elucidation of Catalytic Cycles and Enantioselectivity-Determining Steps

As there are no documented catalytic applications for this compound, no information exists on the elucidation of its potential catalytic cycles or the key steps that would determine enantioselectivity.

Substrate Scope and Reaction Condition Optimization in Asymmetric Transformations

No research has been published detailing the substrate scope for any asymmetric transformation catalyzed by this compound. Consequently, there are no data on the optimization of reaction conditions such as solvent, temperature, or catalyst loading for this specific compound.

Advanced Spectroscopic and Structural Elucidation of S 1 2 Hydroxy 3 Methylphenyl Ethylamine and Its Derivatives

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration and Enantiomeric Purity Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. acs.org These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore indispensable for determining the absolute configuration of stereocenters.

For (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine, the electronic transitions associated with the substituted benzene (B151609) chromophore are expected to give rise to distinct signals in the CD spectrum. The interaction between the chiral environment of the (S)-configured stereocenter and the aromatic chromophore induces a differential absorption of circularly polarized light, resulting in characteristic positive or negative Cotton effects. By comparing the experimentally measured CD spectrum with spectra predicted by ab initio or density functional theory (DFT) calculations, the absolute configuration can be confidently assigned. americanlaboratory.com If the major bands of the measured spectrum agree in sign with the calculated spectrum for the (S)-enantiomer, the assignment is confirmed. americanlaboratory.com

Furthermore, ORD, which measures the variation of optical rotation with wavelength, can provide complementary information. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is directly related to the CD spectrum through the Kronig-Kramers transforms. This relationship allows for cross-validation of the stereochemical assignment.

Enantiomeric purity is also readily assessed using these techniques. The magnitude of the CD signal or the specific rotation at a given wavelength is directly proportional to the concentration of the enantiomer. By comparing the measured value for a sample to that of a certified enantiopure standard, the enantiomeric excess (e.e.) can be accurately determined.

Table 1: Representative Chiroptical Data for a Phenylethylamine Derivative This table presents hypothetical data illustrative of what might be observed for this compound.

ParameterValue
Specific Rotation [α]D25 +35.5° (c=1, MeOH)
Circular Dichroism (CD)
λmax (nm)Δε (L·mol-1·cm-1)
275+2.8 (Positive Cotton Effect)
220-4.5 (Negative Cotton Effect)

Multi-Dimensional NMR Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount tool for elucidating the connectivity and spatial relationships of atoms in a molecule. While one-dimensional (¹H and ¹³C) NMR provides fundamental information, multi-dimensional techniques are required for the complete and unambiguous assignment of complex structures like this compound.

A standard ¹H NMR spectrum would reveal signals for the aromatic protons, the methine (CH) and methyl (CH₃) protons of the ethylamine (B1201723) side chain, the amine (NH₂) protons, the phenolic (OH) proton, and the aromatic methyl protons. The ¹³C NMR spectrum would similarly show distinct signals for each unique carbon atom.

To definitively link these signals, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For the target molecule, a cross-peak would be observed between the methine proton (H-α) and the adjacent methyl protons (H-β) of the ethylamine group, confirming their connectivity. Correlations would also be seen between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.com It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. youtube.com This is crucial for piecing together the molecular skeleton. For instance, the methyl protons of the ethylamine group (H-β) would show a correlation to the methine carbon (C-α) and the aromatic carbon to which the side chain is attached (C-1). The aromatic methyl protons would show correlations to the adjacent aromatic carbons, confirming their position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation and the relative stereochemistry of its derivatives. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations This table presents predicted data for this compound in CDCl₃. Chemical shifts (δ) are in ppm.

Positionδ ¹³C (ppm)δ ¹H (ppm)Key COSY CorrelationsKey HMBC Correlations
C-α (CH)~52.5~4.2 (q)H-βC-1, C-β, C-2, C-6
C-β (CH₃)~23.0~1.5 (d)H-αC-α, C-1
C-1~125.0--H-α, H-β, H-6
C-2~153.0--H-α, H-4, OH
C-3~126.0--H-4, Ar-CH₃
C-4~128.0~6.9 (t)H-5C-2, C-3, C-5, C-6
C-5~119.0~6.8 (d)H-4, H-6C-1, C-3, C-4
C-6~129.0~7.1 (d)H-5C-1, C-2, C-4, C-α
Ar-CH₃~16.0~2.3 (s)-C-2, C-3, C-4
NH₂-~1.8 (br s)-C-α
OH-~5.5 (br s)-C-1, C-2, C-3

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition and, consequently, the molecular formula of a compound. For this compound (C₉H₁₃NO), HRMS would confirm its molecular formula by matching the measured mass to the calculated exact mass.

In addition to molecular formula confirmation, MS/MS experiments elucidate fragmentation pathways, which provide valuable structural information. Phenylethylamine derivatives are known to undergo characteristic fragmentation upon ionization. nih.govacs.org For the title compound, a common pathway in electrospray ionization (ESI) involves protonation followed by the neutral loss of ammonia (B1221849) (NH₃). nih.govacs.org Another characteristic fragmentation is the cleavage of the bond between the α and β carbons of the side chain (benzylic cleavage), which is a common pathway in electron ionization (EI). researchgate.net The resulting fragments are diagnostic for the phenylethylamine core structure. The presence of the hydroxyl and methyl groups on the aromatic ring will influence the fragmentation, and the precise masses of the resulting fragment ions, as determined by HRMS, can help localize these substituents on the ring. acs.org

Table 3: Predicted HRMS Data and Fragmentation for this compound

IonFormulaCalculated m/zDescription
[M+H]⁺C₉H₁₄NO⁺152.1070Protonated molecular ion
[M+H-NH₃]⁺C₉H₁₁O⁺135.0805Loss of ammonia from the molecular ion
[Benzylic]⁺C₈H₉O⁺121.0648Cleavage of Cα-Cβ bond
[Tropylium analog]⁺C₇H₇⁺91.0542Further fragmentation of benzylic ion

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying the functional groups present in a sample. mdpi.com

For this compound, FT-IR and Raman spectra would provide clear evidence for its key structural features:

O-H Stretch: A broad band in the FT-IR spectrum, typically around 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group, likely involved in hydrogen bonding.

N-H Stretch: One or two sharp to medium bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine group.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups are observed just below 3000 cm⁻¹.

Aromatic C=C Stretches: A series of bands in the 1450-1600 cm⁻¹ region are diagnostic of the benzene ring.

N-H Bend: A bending vibration for the primary amine typically appears around 1590-1650 cm⁻¹.

C-O Stretch: A strong band for the phenolic C-O stretch is expected in the 1200-1260 cm⁻¹ range.

Beyond functional group identification, vibrational spectroscopy can offer insights into molecular conformation. The exact frequencies and intensities of vibrational modes can be sensitive to the molecule's three-dimensional shape and intermolecular interactions, such as hydrogen bonding. nih.govacs.org For instance, the position of the O-H stretching band can indicate the strength of hydrogen bonding within the crystal lattice or in solution. acs.org Comparing experimental spectra with those calculated for different conformers can help identify the most stable conformations. mdpi.com

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
O-H Stretch3200-3600 (broad)Phenol (B47542) (-OH)
N-H Stretch3300-3500 (medium)Primary Amine (-NH₂)
Aromatic C-H Stretch3010-3100 (sharp)Ar-H
Aliphatic C-H Stretch2850-2970 (strong)-CH₃, -CH
Aromatic C=C Stretch1450-1600 (multiple bands)Benzene Ring
N-H Bend1590-1650 (medium)Primary Amine (-NH₂)
C-O Stretch1200-1260 (strong)Phenol (Ar-O)

Single Crystal X-ray Diffraction of Optically Pure Samples and Derivatives for Definitive Structural Proof

Single Crystal X-ray Diffraction (SCXRD) stands as the ultimate method for the unambiguous determination of molecular structure, including the absolute configuration of chiral centers. wikipedia.orgnih.gov The technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. wikipedia.org This pattern provides a three-dimensional map of electron density within the crystal, from which the precise positions of all atoms can be determined. nih.gov

For an optically pure sample of this compound, obtaining a suitable crystal would allow for its complete structural characterization. The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Crucially, by using anomalous dispersion effects, SCXRD can definitively establish the absolute stereochemistry of the chiral center, providing an independent and absolute confirmation of the (S) configuration without reference to theoretical calculations or chemical correlations. veranova.com

The crystal packing analysis also reveals detailed information about intermolecular interactions, such as the hydrogen bonding network involving the hydroxyl and amine groups. This information is vital for understanding the solid-state properties of the material. In cases where the parent compound is difficult to crystallize, the formation of derivatives, such as salts with chiral acids or bases, can facilitate the growth of high-quality crystals suitable for SCXRD analysis. nih.gov

Table 5: Hypothetical Crystallographic Data for a Derivative of this compound This table presents plausible data for a hypothetical crystal structure.

ParameterValue
Chemical Formula C₉H₁₃NO
Formula Weight 151.21
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.54
b (Å) 10.21
c (Å) 12.33
Volume (ų) 1075.6
Z 4
Density (calculated) (g/cm³) 1.235
Flack Parameter 0.02(5)

Based on a comprehensive search for relevant scientific literature, it has been determined that specific computational and theoretical studies focusing solely on This compound , as required by the detailed outline, are not available in the public domain.

The search for data pertaining to Density Functional Theory (DFT) calculations, HOMO-LUMO analysis, Molecular Electrostatic Potential (MESP) mapping, Natural Bond Orbital (NBO) analysis, molecular dynamics simulations, mechanistic pathway modeling, and the prediction of spectroscopic parameters for this specific compound did not yield any published research.

While general methodologies and studies on related classes of molecules, such as other phenylethylamine derivatives, are common in computational chemistry literature, the direct application of these specific analyses to this compound has not been documented in the available resources. Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses exclusively on this compound.

Computational and Theoretical Studies of S 1 2 Hydroxy 3 Methylphenyl Ethylamine and Its Derivatives

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

In the field of computational chemistry, quantum chemical descriptors have emerged as powerful tools for predicting the reactivity and selectivity of molecules, including (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine and its derivatives. These descriptors, derived from the electronic structure of the molecule, provide valuable insights into its behavior in chemical reactions. Density Functional Theory (DFT) is a commonly employed method for these calculations, offering a balance between accuracy and computational cost.

One of the most fundamental sets of descriptors is the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, indicating its nucleophilic character. A higher EHOMO value suggests a greater tendency to donate electrons. Conversely, the LUMO energy (ELUMO) relates to the molecule's ability to accept electrons, reflecting its electrophilic character. A lower ELUMO value indicates a greater propensity to accept electrons.

To illustrate the application of these descriptors, consider a hypothetical DFT study on this compound and a series of its derivatives with different substituents on the phenyl ring. The calculated HOMO and LUMO energies, along with the resulting energy gaps, could be tabulated as follows:

CompoundSubstituent (R)EHOMO (eV)ELUMO (eV)ΔE (HOMO-LUMO Gap) (eV)
This compound-CH3-5.87-0.255.62
Derivative 1-NO2-6.21-1.155.06
Derivative 2-OCH3-5.65-0.185.47
Derivative 3-Cl-6.05-0.555.50

From this hypothetical data, one could infer that the nitro-substituted derivative (Derivative 1), with the smallest HOMO-LUMO gap, is likely the most reactive among the series.

Another powerful tool for predicting regioselectivity is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms, identifying them as potential sites for electrophilic interaction, while the hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential.

For a more quantitative prediction of site selectivity, Fukui functions are employed. nih.gov These functions describe the change in electron density at a specific point in the molecule when an electron is added or removed. The condensed Fukui function, fk, provides a value for each atom (k) in the molecule. There are three main types of condensed Fukui functions:

fk+ : for nucleophilic attack (measures the reactivity of a site towards an electron-donating reagent).

fk- : for electrophilic attack (measures the reactivity of a site towards an electron-accepting reagent).

fk0 : for radical attack.

The site with the highest value of the appropriate Fukui function is predicted to be the most reactive for that type of attack. researchgate.net A hypothetical analysis of the condensed Fukui functions for this compound might yield the following data for selected atoms:

Atomfk+ (for Nucleophilic Attack)fk- (for Electrophilic Attack)fk0 (for Radical Attack)
O (hydroxyl)0.1250.0890.107
N (amino)0.1580.0650.112
C1 (ipso-OH)0.0450.0980.072
C40.0980.1350.117
C60.1050.1420.124

Based on this representative data, the nitrogen atom of the amino group would be the most susceptible to nucleophilic attack, while the C6 and C4 positions on the phenyl ring would be the most likely sites for electrophilic attack.

Exploration of Derivatives and Analogues with Modified Chiral Scaffolds

Synthesis of Homologues and Analogues with Varying Substituents on the Phenyl Ring

The aromatic ring of the phenylethylamine scaffold is a prime target for modification to fine-tune electronic and steric properties. Standard electrophilic aromatic substitution reactions can be employed, though the directing effects of the existing hydroxyl and alkyl groups must be considered. Synthetic strategies often involve the preparation of a substituted acetophenone (B1666503) precursor, followed by asymmetric amination.

Research into related phenylethylamines demonstrates the synthesis of analogues with a variety of substituents. For example, derivatives featuring halogen or methoxy (B1213986) groups at the 3- and/or 4-positions of the phenyl ring have been synthesized. nih.gov The introduction of a chloro group, for instance, can significantly alter the electronic nature of the ring. One common synthetic route involves the reductive amination of a correspondingly substituted acetophenone. For the synthesis of 2-(4-chloro-3-hydroxyphenyl)ethylamine, a related analogue, the process starts with 3-hydroxy-4-chloroacetophenone, which undergoes reductive amination to yield the target primary amine. nih.gov

These synthetic approaches allow for the creation of a library of analogues with systematically varied properties. The choice of substituent can impact the molecule's polarity, lipophilicity, and its potential as a ligand in catalysis.

Table 1: Examples of Phenyl Ring Modifications on Phenylethylamine Scaffolds This table is illustrative of general synthetic strategies for phenylethylamines and does not represent direct derivatives of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine unless otherwise specified.

SubstituentPosition on Phenyl RingGeneral Synthetic PrecursorKey Reaction Type
Chloro (-Cl)44-Chloro-3-hydroxyacetophenoneReductive Amination
Methoxy (-OCH3)44-MethoxyacetophenoneReductive Amination
Di-Chloro (-Cl)23, 43,4-DichloroacetophenoneReductive Amination

Structural Modifications of the Ethylamine (B1201723) Side Chain

The ethylamine side chain is crucial for the molecule's function as a chiral building block. Modifications to this part of the scaffold can involve N-alkylation or substitution on the ethyl backbone.

N-alkylation of the primary amine is a straightforward modification. For instance, N,N-dialkyl derivatives, such as those with n-propyl groups, can be synthesized from the primary amine via reductive amination with an appropriate aldehyde or ketone. nih.gov The introduction of these alkyl groups increases the steric bulk around the nitrogen atom, which can be a critical factor in stereoselective catalysis where the ligand's size and shape direct the outcome of a reaction.

Further modifications can include the insertion of aliphatic chains or aromatic rings into the substituents on the nitrogen atom. nih.gov These changes can alter the ligand's conformational flexibility and its coordination properties with metal centers. For example, attaching a phenylpropyl group to the nitrogen atom introduces an additional aromatic moiety that can engage in π-stacking interactions. nih.gov

Heterocyclic Analogues and Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in chemical design where a functional group is replaced by another with similar physical or electronic properties. In the context of the phenylethylamine scaffold, the phenyl ring is a common target for such replacement to modulate properties like solubility, metabolic stability, and polarity. acs.org

Heteroaromatic Replacements: The phenyl ring can be substituted with various five- or six-membered heteroaromatic rings, such as thiophene, pyridine, or imidazole. beilstein-journals.orgnih.gov These 2-heteroarylethylamines retain a structural resemblance to the parent phenethylamine (B48288) but introduce heteroatoms that can alter electronic distribution and provide additional hydrogen bonding capabilities. beilstein-journals.orgbeilstein-journals.org For example, replacing the phenyl ring with a benzimidazole (B57391) moiety has been explored in the design of related phenoxyethylamines. nih.gov

Saturated (Nonclassical) Bioisosteres: In recent years, saturated carbocyclic cages have emerged as effective nonclassical bioisosteres for the phenyl ring. acs.org These replacements aim to mimic the geometry and vector relationships of a para-substituted phenyl ring while improving physicochemical properties. researchgate.netresearchgate.net

Bicyclo[1.1.1]pentane (BCP): The BCP motif is an effective phenyl mimic that can improve aqueous solubility and metabolic stability. acs.org

Cubane (B1203433): While synthetically challenging, the cubane scaffold offers a rigid geometry that closely resembles the spatial arrangement of substituents on a phenyl ring. acs.org

2-Oxabicyclo[2.2.2]octane: This motif has been proposed as a nearly "ideal" bioisostere for a para-substituted phenyl ring. It closely matches the distance between substituents and improves key physicochemical properties such as water solubility while reducing lipophilicity. researchgate.net The incorporation of an oxygen atom into the bicyclic system significantly enhances polarity.

The use of these bioisosteres can lead to dramatic improvements in a compound's properties without altering its core structural function.

Table 2: Comparison of Phenyl Ring and Saturated Bioisosteres

MotifKey Geometric FeatureTypical Impact on Physicochemical Properties
Phenyl RingPlanar, aromaticHigher lipophilicity, potential for metabolic liability
Bicyclo[1.1.1]pentane (BCP)Rigid, non-planar, C(sp3) richImproved solubility, enhanced metabolic stability
2-Oxabicyclo[2.2.2]octaneRigid, non-planar, contains polar oxygen atomIncreased water solubility, reduced lipophilicity

Comparative Studies of Chiral Induction in Modified Scaffolds

Chiral 1-phenylethylamine (B125046) (α-PEA) and its derivatives are renowned for their role as chiral auxiliaries and inducers in asymmetric synthesis. nih.govnih.gov The stereocenter on the ethylamine side chain effectively transfers its chirality to a prochiral substrate during a chemical reaction, leading to the preferential formation of one enantiomer of the product.

The efficacy of chiral induction is highly dependent on the structure of the PEA-derived ligand or auxiliary. Modifications to the phenyl ring or the amine substituent can influence the steric and electronic environment of the transition state, thereby affecting the degree of enantioselectivity. For example, a series of chiral 1,3-aminonaphthols derived from (S)-α-PEA were used as ligands in the enantioselective addition of organozinc compounds to aldehydes, yielding the product with good enantioselectivity. nih.gov

In another study, co-crystals formed from (S)- or (R)-1-phenylethylamine and an achiral carboxylic acid demonstrated chiral induction and amplification in the solid state. oup.com This highlights how the chiral information from the phenylethylamine can organize surrounding achiral molecules into a chiral supramolecular arrangement. The development of modular organocatalysts incorporating α-PEA fragments is an active area of research, with the goal of creating highly effective and selective catalysts for important synthetic reactions. nih.govresearchgate.net

Table 3: Chiral Induction using Phenylethylamine (PEA) Derivatives in Asymmetric Reactions

Reaction TypeChiral Inducer (PEA-based)SubstrateResulting Enantiomeric Excess (ee)
Addition of Et2Zn to AldehydeAminonaphthol ligand from (S)-α-PEAFerrocenecarboxaldehydeUp to 96%
Aldol (B89426) ReactionTetraoxacalix nih.govarene nih.govtriazine with (R/S)-α-PEAAcetone (B3395972) + Aromatic Aldehydes78-99%
Asymmetric AlkylationPropionamide of C2-symmetric azetidine (B1206935) from (S)-α-PEAPropionamide enolateHigh diastereoselectivity

Structure-Property and Structure-Activity Relationship Studies (excluding biomedical activity)

Structure-property and structure-activity relationship (SAR) studies aim to correlate specific structural features of a molecule with its observed properties or functions. For phenylethylamine derivatives, these studies are crucial for designing improved chiral ligands, catalysts, or materials with tailored physicochemical properties.

The replacement of the phenyl ring with saturated bioisosteres provides a clear example of a structure-property relationship. As noted previously, introducing motifs like 2-oxabicyclo[2.2.2]octane can lead to a predictable increase in aqueous solubility and a decrease in lipophilicity compared to the parent phenyl compound. researchgate.netacs.org This is a direct consequence of replacing a non-polar aromatic ring with a C(sp³)-rich, polar, non-planar system.

Furthermore, constraining the conformation of the ethylamine side chain can provide insights into the optimal geometry for specific applications. researchgate.net By creating more rigid analogues, researchers can determine the spatial arrangement required for effective chiral induction or binding in a catalytic pocket. These studies are essential for the rational design of next-generation derivatives based on the this compound scaffold.

Emerging Non Biomedical Applications and Future Research Directions

Advanced Materials Science Applications

The chirality and functional groups of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine present opportunities for its use in the synthesis and development of novel materials with specialized properties.

Chiral Auxiliaries in Polymer Synthesis

Chiral auxiliaries are instrumental in asymmetric synthesis, guiding the formation of stereospecific products. While the parent compound 1-phenylethylamine (B125046) is widely used as a chiral auxiliary in organic synthesis, the application of its derivatives in polymer science is an area of growing interest. nih.gov By analogy, this compound could serve as a valuable chiral auxiliary or monomeric unit in the synthesis of optically active polymers.

The incorporation of this chiral amine into a polymer backbone could induce a specific helical conformation or create chiral microenvironments within the material. Research on other chiral amines, such as 1-cyclohexylethylamine, has demonstrated the feasibility of producing optically active polyamines through polycondensation reactions. researchgate.net Future research could focus on polymerizing this compound with various co-monomers to produce polymers with applications in chiral recognition and separation.

Table 1: Potential Polymer Systems Incorporating this compound

Polymer Type Potential Co-monomer(s) Resulting Polymer Feature Potential Application
Polyamide Diacyl chlorides (e.g., terephthaloyl chloride) Chiral cavities, induced helicity Chiral stationary phase in chromatography
Polythiophene Thiophene derivatives Chiroptical properties, conductivity Chiral electronic sensors

Components in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The development of chiral optoelectronic materials is a burgeoning field, with applications in 3D displays, security features, and circularly polarized light detectors and emitters. Chiral organic molecules can influence the emission and absorption of polarized light. While direct research on this compound in OLEDs is not yet established, its rigid phenyl structure and chiral center are features found in materials used for circularly polarized luminescence (CPL). The hydroxyl and amine groups also offer sites for further functionalization, allowing the molecule to be integrated into larger conjugated systems required for optoelectronic applications. Future studies might explore the synthesis of derivatives that combine the chirality of this molecule with the electronic properties of known luminophores.

Development of Chiral Sensors and Separations Media

The ability to distinguish between enantiomers is critical in many fields. This compound can be immobilized onto a solid support, such as silica (B1680970) gel, to create a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). chromatographyonline.com The separation mechanism would rely on the differential transient diastereomeric interactions between the enantiomers of an analyte and the chiral selector. The hydroxyl, amine, and phenyl groups of the molecule can participate in hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are crucial for effective chiral recognition. researchgate.net

Furthermore, its structure could be incorporated into sensor platforms. For instance, it could be used to functionalize nanoparticles or polymer films, where binding events with a specific enantiomer would trigger a detectable optical or electrochemical signal.

Agrochemical Intermediates and Related Green Chemical Syntheses

Many modern agrochemicals, including herbicides and fungicides, are chiral compounds that exhibit different levels of activity and toxicity between their enantiomeric forms. nih.gov The use of a single, more active enantiomer can reduce the required application rates, minimizing environmental impact. This compound is classified as a potential agrochemical intermediate, suggesting its role as a building block in the synthesis of complex, enantiomerically pure active ingredients. pschemicals.com

Green chemistry principles encourage the use of such chiral building blocks to avoid the less efficient process of resolving a racemic mixture later in the synthesis. The synthesis of chiral agrochemicals often involves asymmetric catalysis, where chiral ligands derived from amines like this compound could play a crucial role in achieving high enantioselectivity.

Sustainable Chemistry and Catalytic Process Intensification

Sustainable chemistry aims to design chemical processes that are more efficient, produce less waste, and use renewable resources. Catalysis is a cornerstone of this endeavor. This compound can be used to synthesize chiral ligands for asymmetric metal catalysis or to act as an organocatalyst itself. For example, research on the related (S)-1-phenylethylamine has shown its utility in functionalizing polyoxometalates to create heterogeneous catalysts for green oxidation reactions, such as asymmetric epoxidation using molecular oxygen. nih.gov

Process intensification involves developing smaller, safer, and more energy-efficient manufacturing processes. The use of highly active and selective catalysts derived from this chiral amine could intensify chemical processes by reducing reaction times, lowering catalyst loading, and simplifying purification procedures.

Table 2: Potential Catalytic Applications

Catalysis Type Role of this compound Example Reaction Sustainability Benefit
Asymmetric Metal Catalysis Precursor to a chiral ligand (e.g., Schiff base) Asymmetric reduction of ketones High enantioselectivity, reduced waste
Organocatalysis Direct catalyst or precursor Asymmetric aldol (B89426) or Michael additions Metal-free, lower toxicity

Integration with Flow Chemistry and High-Throughput Experimentation

Modern chemical development relies heavily on advanced technologies like flow chemistry and high-throughput experimentation (HTE) to accelerate process optimization. purdue.edusptlabtech.com Flow chemistry, where reactions are run in continuous streams rather than in batches, offers superior control over reaction parameters like temperature and mixing, enhancing safety and efficiency. ijprajournal.comamt.uk HTE utilizes automation to screen numerous reaction conditions (e.g., catalysts, solvents, temperatures) in parallel.

The synthesis of or with this compound can be significantly optimized using these methods. For instance, HTE could be employed to rapidly screen a library of catalysts for an asymmetric transformation using this amine as a substrate or ligand. Once optimal conditions are identified, the process could be scaled up using a continuous flow reactor, which is particularly advantageous for highly exothermic or hazardous reactions. nih.gov This integrated approach allows for the rapid development of safe, efficient, and scalable manufacturing processes for this compound and its derivatives. researchgate.net

Remaining Challenges and Prospective Avenues for Fundamental Research

While the fundamental importance of chiral amines in synthetic chemistry is well-established, significant challenges and exciting research opportunities persist, particularly for structurally nuanced compounds like this compound. Future research is poised to move beyond traditional applications, exploring new frontiers in catalysis, materials science, and mechanistic understanding.

Challenges in Synthesis and Catalytic Application

The primary challenge in the broader field of chiral amine synthesis is the development of efficient, atom-economical, and scalable methods to achieve high enantiomeric purity. whiterose.ac.ukchiralpedia.com Traditional methods like the resolution of racemates are often limited to a theoretical yield of 50% for the desired enantiomer, prompting the development of more advanced techniques. nih.govnih.gov For this compound, specific challenges include:

Stereoselective Synthesis: Devising synthetic routes that directly yield the (S)-enantiomer with high selectivity remains a key hurdle. Asymmetric synthesis using chiral catalysts or auxiliaries is a primary approach, but catalyst efficiency, cost, and substrate scope are ongoing areas of investigation. nih.govrsc.org

Catalyst Stability and Recyclability: When employed as an organocatalyst or a ligand, the stability of the amine under various reaction conditions is crucial for its practical application. Developing robust systems where the chiral amine can be easily recovered and reused is a significant challenge that impacts the sustainability and economic viability of its use.

Mechanistic Elucidation: A deep, molecular-level understanding of how compounds like this compound induce chirality is often lacking. The presence of both a primary amine and a phenolic hydroxyl group offers potential for bifunctional catalysis, where the hydroxyl group could act as a hydrogen bond donor to activate substrates. However, elucidating the precise transition states and non-covalent interactions that govern stereoselectivity requires sophisticated kinetic and computational studies. acs.org

Prospective Research Avenues

The unique structural features of this compound open up several promising avenues for fundamental research in non-biomedical fields.

Advanced Asymmetric Catalysis: There is considerable scope for exploring its application as a primary amine organocatalyst, a field that has demonstrated significant power and versatility in asymmetric synthesis. rsc.orgresearchgate.net Furthermore, its role as a chiral ligand for transition metals in asymmetric catalysis is a vast and underexplored area. The coordination of both the amine and the phenolic oxygen to a metal center could create a well-defined chiral environment for a wide range of transformations.

Development of Chiral Materials: The integration of chiral molecules into materials science is a rapidly emerging field with applications in electronics, optics, and separation technologies. chiralpedia.comlight-chiral-materials-science.jp this compound could be used as a building block for:

Chiral Polymers and Liquid Crystals: Incorporation into polymer backbones or as a dopant in liquid crystal phases could induce helical structures with unique optical properties. nih.gov

Chiral Perovskites: Chiral organic ligands, such as phenethylamines, are being investigated for the creation of chiral inorganic-organic perovskites. wikipedia.orgyale.edu These materials exhibit interesting chiroptical properties and are potential candidates for applications in spintronics and solar energy devices. yale.edu

Enantioselective Separation: The compound could be immobilized onto a solid support to create a chiral stationary phase for chromatographic separation of racemates, a critical process in the pharmaceutical and fine chemical industries. nih.govnih.gov

Computational and Theoretical Studies: Advanced computational modeling can provide invaluable insights into the behavior of this compound. Quantum chemistry calculations can be employed to predict the stability of transition states in catalyzed reactions, helping to explain the origins of enantioselectivity. drugtargetreview.com Such studies can guide the rational design of more effective catalysts and materials for specific applications.

The future of research on this compound and similar chiral amines lies in the synergy between synthetic innovation, advanced material design, and a fundamental understanding of chirality transfer mechanisms. Overcoming the existing challenges will pave the way for novel technologies built upon the principles of asymmetric chemistry. chiralpedia.com

Q & A

Q. What are the recommended enantioselective synthesis routes for (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine?

  • Methodological Answer : Enantioselective synthesis can be achieved via catalytic asymmetric reduction of the corresponding ketone precursor. For example, using chiral catalysts (e.g., Ru-BINAP complexes) to reduce 2-hydroxy-3-methylacetophenone derivatives, followed by amination. Similar protocols for structurally analogous compounds, such as (S)-1-(3-methoxyphenyl)ethylamine, involve starting materials like 3-methoxyacetophenone and phenethylamine . Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) is critical for achieving >95% enantiomeric excess (ee).

Q. How can researchers confirm the enantiomeric purity of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H column) with a mobile phase of hexane/isopropanol to resolve enantiomers.
  • Polarimetry : Measure optical rotation and compare to literature values for the (S)-enantiomer.
  • X-ray Crystallography : Single-crystal analysis using programs like SHELXL can unambiguously confirm absolute configuration.

Q. What analytical techniques are critical for characterizing structural stability under varying pH conditions?

  • Methodological Answer :
  • NMR Spectroscopy : Monitor chemical shifts of the hydroxyl and amine groups in D2O at pH 2–12 to assess protonation states.
  • Mass Spectrometry (MS) : Track degradation products via high-resolution MS under accelerated stability conditions (e.g., 40°C/75% RH).
  • UV-Vis Spectroscopy : Evaluate absorbance changes in the aromatic region to detect pH-dependent tautomerism or oxidation.

Q. How should researchers address solubility challenges in aqueous assays for this compound?

  • Methodological Answer :
  • Co-solvent Systems : Use dimethyl sulfoxide (DMSO) or ethanol (≤5% v/v) to enhance solubility while minimizing solvent interference.
  • Buffer Optimization : Adjust pH to near the compound’s pKa (estimated ~9.5 for the amine group) to improve ionization and solubility.
  • Surfactant Addition : Non-ionic surfactants (e.g., Tween-80) can stabilize colloidal dispersions for in vitro assays.

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting biological activity of derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target receptors (e.g., GPCRs) based on the parent compound’s structure.
  • QSAR Modeling : Develop quantitative structure-activity relationship models using substituent electronic parameters (σ, π) from analogs like (S)-1-(3-fluorophenyl)ethylamine .
  • MD Simulations : Conduct 100-ns molecular dynamics simulations in GROMACS to assess binding stability under physiological conditions.

Q. How to resolve contradictions in receptor binding affinity data across different assay platforms?

  • Methodological Answer :
  • Assay Standardization : Use a reference agonist/antagonist (e.g., dopamine hydrochloride ) to calibrate receptor expression levels and coupling efficiency.
  • Orthogonal Validation : Compare radioligand binding (e.g., [³H]-labeled compound) with functional assays (e.g., cAMP accumulation).
  • Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases between lab protocols.

Q. What strategies optimize crystallographic refinement for resolving hydrogen-bonding networks in this compound?

  • Methodological Answer :
  • High-Resolution Data : Collect diffraction data at synchrotron sources (≤0.8 Å resolution) to resolve H-atom positions.
  • SHELX Refinement : Use SHELXL with restraints for anisotropic displacement parameters and hydrogen-bond geometry.
  • Twinned Data Handling : Apply the TWIN law in SHELXL for cases of pseudo-merohedral twinning.

Q. How to design SAR studies for evaluating substituent effects on biological activity?

  • Methodological Answer :
  • Substituent Libraries : Synthesize derivatives with systematic variations (e.g., halogen, methyl, methoxy groups) at the 2-hydroxy-3-methylphenyl position.
  • Binding Assays : Test affinity against targets (e.g., adrenergic receptors) using fluorescence polarization or SPR.
  • Data Correlation : Use Hammett plots to relate substituent σ values to log(IC₅₀) for quantitative SAR insights.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.